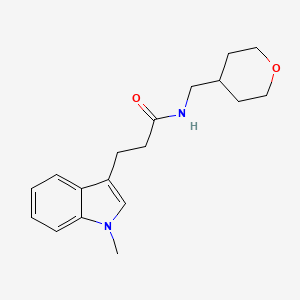
3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a synthetic organic compound that features an indole core and a tetrahydropyran moiety. Compounds with indole structures are often of interest due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide typically involves:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the Tetrahydropyran Moiety: This step may involve the use of tetrahydropyran-4-ylmethyl halides or similar reagents.
Amide Bond Formation: The final step involves coupling the indole derivative with the tetrahydropyran moiety using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole core can undergo oxidation reactions, potentially forming oxindole derivatives.
Reduction: Reduction reactions may target the amide bond or other functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
The major products will depend on the specific reactions and conditions used, but may include various substituted indole derivatives or modified amide compounds.
Scientific Research Applications
3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying indole-related biological pathways.
Medicine: Possible therapeutic applications due to the biological activity of indole derivatives.
Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-indol-3-yl)propanamide: Lacks the tetrahydropyran moiety.
N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide: Lacks the indole core.
Indole-3-acetic acid: A simpler indole derivative with different functional groups.
Uniqueness
The combination of the indole core and the tetrahydropyran moiety in 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide may confer unique biological activities or chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)-N-(oxan-4-ylmethyl)propanamide |
InChI |
InChI=1S/C18H24N2O2/c1-20-13-15(16-4-2-3-5-17(16)20)6-7-18(21)19-12-14-8-10-22-11-9-14/h2-5,13-14H,6-12H2,1H3,(H,19,21) |
InChI Key |
ALMRMWVTXTWLDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NCC3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


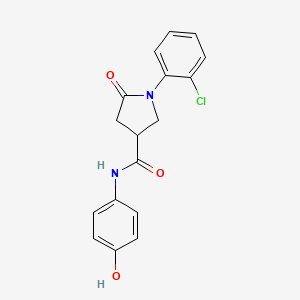
![(2S)-2-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid](/img/structure/B11019325.png)
![1-(4-fluorobenzyl)-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11019327.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11019329.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B11019339.png)
![N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine](/img/structure/B11019345.png)
![2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11019350.png)
![Methyl 4-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11019351.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B11019352.png)
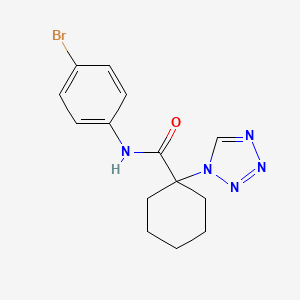
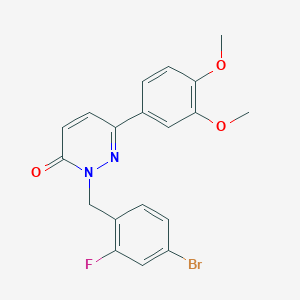
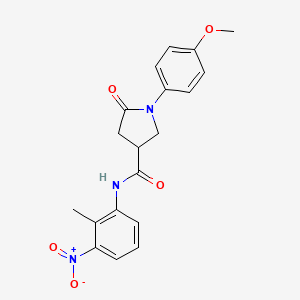
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11019383.png)
![6-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11019387.png)
